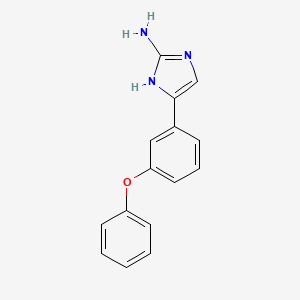![molecular formula C9H11BrN2O2S B15317971 4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-bromobicyclo[111]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of 3-bromobicyclo[1.1.1]pentane, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene
- 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
Uniqueness
4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole is unique due to its combination of a bicyclic structure with a sulfonyl group and a pyrazole ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H11BrN2O2S |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
4-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]-1-methylpyrazole |
InChI |
InChI=1S/C9H11BrN2O2S/c1-12-3-7(2-11-12)15(13,14)9-4-8(10,5-9)6-9/h2-3H,4-6H2,1H3 |
Clave InChI |
WOHAIKKBAZAWNA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)S(=O)(=O)C23CC(C2)(C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


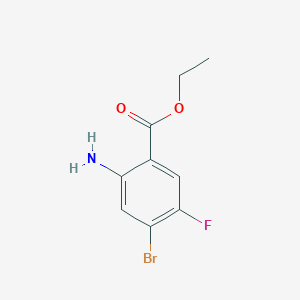
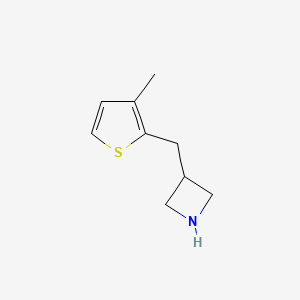
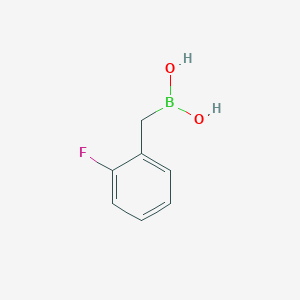
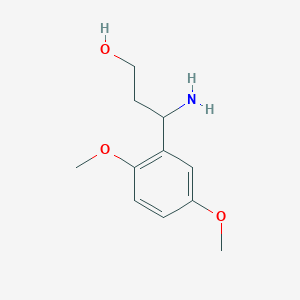
![Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
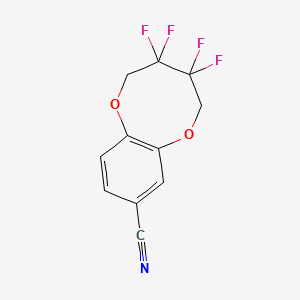
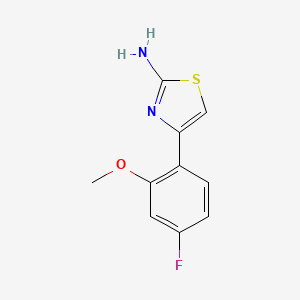
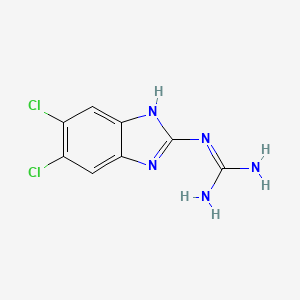
![benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
